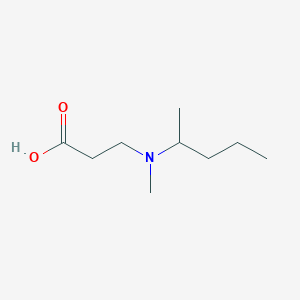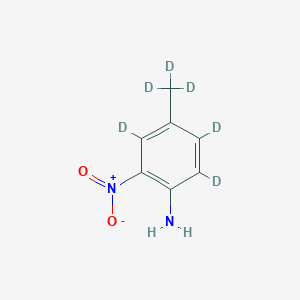
Suc-ala-ala-pro-val-amc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of succinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin typically involves the stepwise assembly of the peptide chain followed by the attachment of the 7-amido-4-methylcoumarin group. The process generally starts with the protection of amino groups and the activation of carboxyl groups to facilitate peptide bond formation. Common reagents used in these steps include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the deprotection of the peptide and the coupling of the 7-amido-4-methylcoumarin group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Suc-ala-ala-pro-val-amc primarily undergoes hydrolysis reactions catalyzed by elastase. The hydrolysis of the amide bond releases 7-amido-4-methylcoumarin, which is fluorescent and can be easily detected .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of elastase and is carried out in buffered aqueous solutions at physiological pH. The reaction conditions are mild, usually at room temperature or 37°C, to mimic physiological conditions .
Major Products: The major product of the hydrolysis reaction is 7-amido-4-methylcoumarin, which is fluorescent and can be quantified using fluorescence spectroscopy .
Applications De Recherche Scientifique
Chemistry: In chemistry, succinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin is used as a model substrate to study the kinetics and specificity of elastase and other proteases .
Biology: In biological research, this compound is used to measure elastase activity in various biological samples, including cell lysates and tissue extracts. It helps in understanding the role of elastase in physiological and pathological processes .
Medicine: In medical research, succinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin is used to screen for elastase inhibitors, which are potential therapeutic agents for diseases involving excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify new drug candidates that can modulate elastase activity .
Mécanisme D'action
The mechanism of action of succinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin involves its hydrolysis by elastase. Elastase recognizes and binds to the peptide substrate, cleaving the amide bond and releasing 7-amido-4-methylcoumarin. This reaction is highly specific and is used to measure elastase activity in various assays .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin
- Succinyl-alanyl-alanyl-prolyl-phenylalanine-7-amido-4-methylcoumarin
Uniqueness: Suc-ala-ala-pro-val-amc is unique due to its high specificity for elastase and its fluorescent properties, which make it an excellent substrate for detecting and quantifying elastase activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various research applications .
Propriétés
Formule moléculaire |
C30H39N5O9 |
|---|---|
Poids moléculaire |
613.7 g/mol |
Nom IUPAC |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H39N5O9/c1-15(2)26(29(42)33-19-8-9-22-20(14-19)16(3)13-25(39)44-22)34-28(41)21-7-6-12-35(21)30(43)18(5)32-27(40)17(4)31-23(36)10-11-24(37)38/h8-9,13-15,17-18,21,26H,6-7,10-12H2,1-5H3,(H,31,36)(H,32,40)(H,33,42)(H,34,41)(H,37,38)/t17-,18-,21-,26-/m0/s1 |
Clé InChI |
UENUZLOKAUDHPG-BTGSAOCRSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)

![(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15295019.png)


![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)





